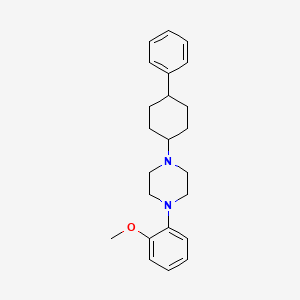![molecular formula C17H20N2O3S B5849142 N,N-diethyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B5849142.png)
N,N-diethyl-3-[(phenylsulfonyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-3-[(phenylsulfonyl)amino]benzamide, commonly known as DPEPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of sulfonylurea compounds and has been found to have promising effects in various biological systems.
作用机制
The mechanism of action of DPEPA involves the inhibition of specific enzymes and receptors in various biological systems. For instance, DPEPA inhibits the activity of sulfonylurea receptor 1 (SUR1), which is involved in insulin secretion. Additionally, DPEPA inhibits the activity of protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling. Moreover, DPEPA inhibits the aggregation of amyloid-beta peptides by interacting with specific amino acid residues.
Biochemical and Physiological Effects:
DPEPA has been found to have various biochemical and physiological effects in different biological systems. For instance, DPEPA has been shown to increase insulin secretion and improve glucose uptake in pancreatic beta cells. Moreover, DPEPA has been found to induce apoptosis in cancer cells by activating specific signaling pathways. Additionally, DPEPA has been found to inhibit the aggregation of amyloid-beta peptides by interfering with their conformational stability.
实验室实验的优点和局限性
One of the major advantages of DPEPA is its high potency and selectivity towards specific enzymes and receptors. Moreover, DPEPA has a relatively low toxicity profile and can be easily synthesized in the laboratory. However, one of the limitations of DPEPA is its poor solubility in water, which can limit its bioavailability in vivo.
未来方向
There are several future directions for the research on DPEPA. One of the potential areas of research is the development of novel DPEPA derivatives with improved solubility and bioavailability. Moreover, the potential applications of DPEPA in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis, can be explored. Additionally, the mechanism of action of DPEPA in different biological systems can be further elucidated to identify potential targets for drug development. Finally, the efficacy and safety of DPEPA can be evaluated in clinical trials to determine its potential as a therapeutic agent.
合成方法
The synthesis of DPEPA involves the reaction of N,N-diethyl-3-nitrobenzamide with phenylsulfonyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain the final product.
科学研究应用
DPEPA has been extensively studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. It has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells and inhibiting their proliferation. Moreover, DPEPA has been shown to have hypoglycemic activity by stimulating insulin secretion and improving glucose uptake in cells. Additionally, DPEPA has been found to have neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
属性
IUPAC Name |
3-(benzenesulfonamido)-N,N-diethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-3-19(4-2)17(20)14-9-8-10-15(13-14)18-23(21,22)16-11-6-5-7-12-16/h5-13,18H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLVNDUUXURRDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2,4,5-trimethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5849059.png)

![3-[(4-isopropylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5849061.png)
![7-[(4-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5849063.png)
![4-[(3-iodo-4,5-dimethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5849075.png)


![N-(2-hydroxy-5-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5849094.png)
![5-(4-methoxyphenyl)-4-[4-(2-pyridinyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5849109.png)
![{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B5849115.png)

![2-{[2-(2-pyridinylthio)ethyl]sulfonyl}-1,3-benzothiazole](/img/structure/B5849131.png)

methanone](/img/structure/B5849140.png)